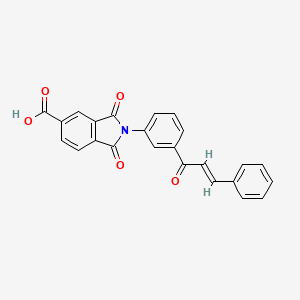

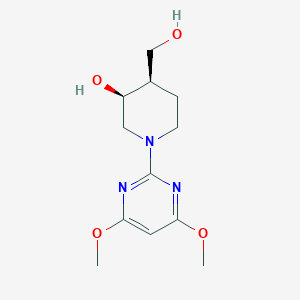

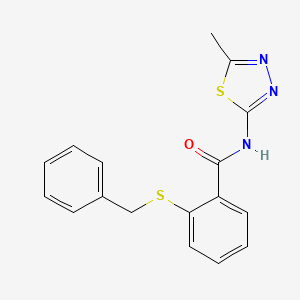

![molecular formula C21H21N3O4S B5292248 N-(2-methoxy-5-{[(3-pyridinylmethyl)amino]sulfonyl}phenyl)-2-methylbenzamide](/img/structure/B5292248.png)

N-(2-methoxy-5-{[(3-pyridinylmethyl)amino]sulfonyl}phenyl)-2-methylbenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Sulfonamide compounds are a versatile class of molecules with significant biological activity, often explored for their therapeutic potential, including antitumor activities. These molecules have been the subject of numerous studies focusing on their synthesis, molecular structure, and chemical properties to explore and optimize their pharmacological activities.

Synthesis Analysis

Molecular Structure Analysis

The molecular structure and intermolecular interactions of sulfonamide compounds have been studied extensively, including single crystal X-ray diffraction and DFT calculations. These studies reveal the influence of intermolecular interactions on molecular geometry, showcasing the importance of these interactions in determining the molecular conformation and stability of sulfonamide compounds (Sedat Karabulut et al., 2014).

Chemical Reactions and Properties

Sulfonamide compounds undergo various chemical reactions, demonstrating their reactivity and potential for functionalization and modification. For example, chemodivergent and redox-neutral annulations through Rh(III)-catalyzed C-H activation highlight the capacity of these compounds to engage in complex chemical transformations (Youwei Xu et al., 2018).

Physical Properties Analysis

The physical properties of sulfonamide compounds, such as solubility, melting point, and crystal structure, are critical for their practical application and effectiveness as therapeutic agents. The analysis of crystalline polymorphs of N-(p-Methoxy phenyl-3-propyl)-p-bromobenzamide, for instance, reveals insights into the structural variations and their impact on physical properties (N. Yasuoka et al., 1969).

Chemical Properties Analysis

The chemical properties of sulfonamide compounds, including their reactivity, stability, and interaction with biological targets, are essential for their pharmacological activity. Studies on the oxidative coupling of N-methoxybenzamides and ethenesulfonyl fluoride through Rh(III)-catalyzed C-H bond activation strategy showcase the innovative approaches to modifying the chemical properties of these compounds for increased efficacy (Shi-Meng Wang et al., 2018).

Orientations Futures

Propriétés

IUPAC Name |

N-[2-methoxy-5-(pyridin-3-ylmethylsulfamoyl)phenyl]-2-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O4S/c1-15-6-3-4-8-18(15)21(25)24-19-12-17(9-10-20(19)28-2)29(26,27)23-14-16-7-5-11-22-13-16/h3-13,23H,14H2,1-2H3,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKKRREUUPCABHW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NC2=C(C=CC(=C2)S(=O)(=O)NCC3=CN=CC=C3)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(3-ethylpiperazin-1-yl)-N-[3-(4-methoxyphenyl)propyl]nicotinamide](/img/structure/B5292172.png)

![2-[2-chloro-4-(4-morpholinylsulfonyl)phenoxy]-N-ethylacetamide](/img/structure/B5292174.png)

![methyl 4-[({[amino(4-chlorophenyl)methylene]amino}oxy)carbonyl]benzoate](/img/structure/B5292191.png)

![4-[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]-N-(4-fluorophenyl)-1-piperazinecarboxamide](/img/structure/B5292208.png)

![N-(2,4-dichlorophenyl)-2-[(6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-ylideneamino)oxy]acetamide](/img/structure/B5292216.png)

![5-imino-2-[(3-methylphenoxy)methyl]-6-{[5-(3-nitrophenyl)-2-furyl]methylene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5292222.png)

![N-methyl-1-(3-phenyl-5-isoxazolyl)-N-{[2-(1-pyrrolidinyl)-1,3-thiazol-5-yl]methyl}methanamine](/img/structure/B5292224.png)

![4-{[2-(2-pyridinyl)-1-pyrrolidinyl]methyl}-2,1,3-benzoxadiazole](/img/structure/B5292227.png)

![4,4'-[oxybis(4,1-phenylenethio-4,1-phenyleneimino)]bis(4-oxo-2-butenoic acid)](/img/structure/B5292253.png)

![5-{[(2-ethyl-6-methylphenyl)amino]sulfonyl}-N,2-dimethylbenzamide](/img/structure/B5292259.png)

![3-[2-oxo-2-(1-pyrrolidinyl)ethyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5292267.png)